N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of naphthalenesulfonamide derivatives, including N-(4-Aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride, often involves multi-step chemical processes starting from naphthalene or its sulfonic acid derivatives. A study detailed the synthesis of 5-(N-substituted-amino)sulfonyl-1-naphthylamine, an important intermediate in the creation of various naphthalenesulfonamides, using 1-naphthaleneamide-5-sulfonic acid as a raw material, indicating the complexity and versatility of the synthetic routes for these compounds (Zhao Gui-sen, 2005).
Molecular Structure Analysis
The molecular structure of N-(4-Aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride is characterized by a naphthalene ring sulfonamide, substituted with a chloro group and an aminobutyl chain. This structure is crucial for its biochemical activities, including interaction with proteins such as calmodulin. The crystal structure analysis of similar compounds reveals an extended conformation with specific intramolecular interactions stabilizing the structure (A. Hempel et al., 2005).
Chemical Reactions and Properties
Naphthalenesulfonamide derivatives engage in a variety of chemical reactions, primarily due to their functional groups. These compounds have been studied for their ability to interact with proteins like protein kinase C and calmodulin, affecting their activities through these interactions. For example, derivatives with specific structural features can activate or inhibit protein kinase C in a manner dependent on their hydrocarbon chain's chemical structure (M. Ito et al., 1986).
Physical Properties Analysis
The physical properties of N-(4-Aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. The extended conformation and intramolecular hydrogen bonding can affect its solubility in various solvents and its crystallization behavior. Detailed structural analysis provides insights into these physical properties and their implications for biochemical applications (A. Hempel et al., 2005).
Chemical Properties Analysis
The chemical properties of N-(4-Aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride, such as reactivity with other chemical entities, are central to its function as a biochemical tool. Its interactions with proteins, such as calmodulin, highlight its role as a potential inhibitor or activator of biochemical pathways. The compound's ability to bind to calmodulin and affect Ca2+/calmodulin-regulated enzyme activities demonstrates its chemical properties in a biological context (H. Hidaka et al., 1981).
Scientific Research Applications
It induces limited myeloid differentiation of HL-60 cells, suggesting a regulatory role for calmodulin in cell differentiation (Veigl et al., 1986).
The compound blocks activation of p21-activated protein kinases in fMLP-stimulated neutrophils (Lian et al., 2001).
It is recognized as a calmodulin antagonist useful in scientific research (Hart et al., 1983).
Derivatives of naphthalenesulfonamide, such as N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide (SC-9), stimulate Ca2+-activated, phospholipid-dependent myosin light chain phosphorylation in a Ca2+-dependent manner (Ito et al., 1986).
Naphthalenesulfonamide derivatives inhibit LPS-induced TNF release and increase it at suboptimal doses, indicating the release is CaM-dependent, and protein kinase C may play an important role (Hu et al., 1993).
Naphthalenesulfonamides act as calmodulin antagonists, with the most potent derivative having bromine in the naphthalene ring and the others having chlorine or fluorine (Hidaka & Tanaka, 1983).
Safety And Hazards
The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound78.
Future Directions
The potential applications and future directions for this compound would depend on its properties and activity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical biology, among others9.
Please note that this is a general analysis based on the structure and similar compounds. For a comprehensive analysis, specific experimental data and literature would be needed.
properties
IUPAC Name |
N-(4-aminobutyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2S.ClH/c15-13-7-3-6-12-11(13)5-4-8-14(12)20(18,19)17-10-2-1-9-16;/h3-8,17H,1-2,9-10,16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMXJMNRHREPOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432393 | |
Record name | N-(4-Aminobutyl)-5-chloronaphthalene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride | |
CAS RN |
78957-84-3 | |
Record name | N-(4-Aminobutyl)-5-chloronaphthalene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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